molecular formula C14H16N2O5 B2513279 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 2034313-97-6

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2513279
CAS No.: 2034313-97-6
M. Wt: 292.291
InChI Key: CIVPENPMCUYBNB-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group linked to an acetamide backbone, which is further connected via an ethyl chain to a 2,4-dioxooxazolidin heterocycle. The oxazolidinone core is a five-membered ring containing both oxygen and nitrogen atoms, known for its role in modulating biological activity and pharmacokinetic properties in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-11-4-2-3-10(7-11)8-12(17)15-5-6-16-13(18)9-21-14(16)19/h2-4,7H,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVPENPMCUYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide, also known by its CAS number 2034313-97-6, is a synthetic organic compound with potential biological activity. The compound's structure features a unique oxazolidinone moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C14H16N2O5, with a molecular weight of 292.29 g/mol. The structure includes a methoxyphenyl group, which may contribute to its biological activity.

PropertyValue
CAS Number2034313-97-6
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of oxazolidinones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Antifungal Activity

In addition to antibacterial properties, related compounds have shown promising antifungal activity. For example, studies have reported MIC values for certain derivatives ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .

The mechanism of action for compounds in this class typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This action disrupts bacterial growth and replication. Additionally, some studies suggest that these compounds may modulate oxidative stress pathways and inflammatory responses by interacting with specific enzymes such as superoxide dismutase and catalase.

Study 1: Antimicrobial Efficacy

In a comparative study, several oxazolidinone derivatives were tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results demonstrated that the most active compound had an MIC of 0.004 mg/mL against E. coli, showcasing its superior efficacy compared to traditional antibiotics .

BacteriaMIC (mg/mL)Compound Tested
E. coli0.004This compound
S. aureus0.008Similar derivative

Study 2: Cytotoxicity Assessment

Cytotoxicity studies using MTT assays on normal human lung fibroblast cells (MRC5) indicated that certain derivatives had low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Thiazolidinone Analogues

Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the oxazolidinone with a thiazolidinone ring. In contrast, the oxazolidinone’s oxygen atoms facilitate stronger hydrogen bonding, which may enhance target binding specificity .

Quinazolinone Derivatives

Derivatives like ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate () incorporate a quinazolinone core. These larger aromatic systems often exhibit enhanced π-π stacking interactions, increasing affinity for hydrophobic binding pockets. However, their bulkiness may reduce solubility compared to the smaller oxazolidinone-containing target compound .

Substituent Variations

Methoxyphenyl vs. Trifluoromethylbenzothiazole

The target compound’s 3-methoxyphenyl group contrasts with N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (). The trifluoromethyl group in the latter enhances metabolic stability and bioavailability via electron-withdrawing effects, whereas the methoxy group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity .

Benzyloxy and Biphenyl Modifications

Compounds such as 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide () feature bulky benzyloxy substituents. The target compound’s simpler methoxyphenyl group avoids these trade-offs .

Solubility and Stability
  • Hydroxyl-Containing Analogues: Derivatives like N-{2-[(3-hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide () exhibit improved water solubility due to polar hydroxyl groups but may suffer from rapid glucuronidation in vivo .
  • Trityl-Protected Derivatives : Compounds such as 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide () use trityl groups to enhance stability during synthesis, though this adds complexity to deprotection steps .

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